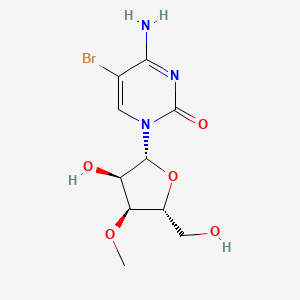
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a chlorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 4-chlorobenzaldehyde and 2-amino-4-pyridine.
Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form Boc-protected 2-amino-4-pyridine.
Step 2: Formation of the ethanone linkage through a condensation reaction between Boc-protected 2-amino-4-pyridine and 4-chlorobenzaldehyde.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor in the manufacture of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-chlorophenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is unique due to the combination of the Boc-protected amino group, the pyridine ring, and the chlorophenyl group, which may confer specific chemical reactivity and biological activity.
特性
CAS番号 |
365428-07-5 |
|---|---|
分子式 |
C18H19ClN2O3 |
分子量 |
346.8 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)24-17(23)16-15(20)12(8-9-21-16)10-14(22)11-4-6-13(19)7-5-11/h4-9H,10,20H2,1-3H3 |
InChIキー |
KVRDILHWUOLRBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
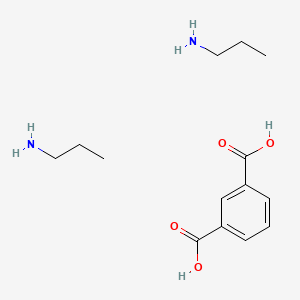

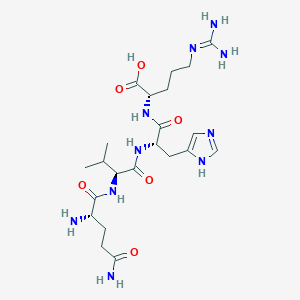
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
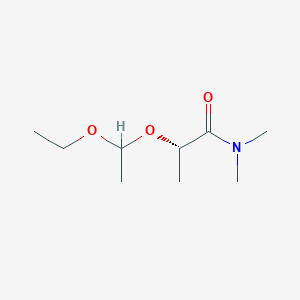
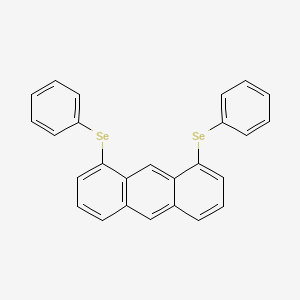
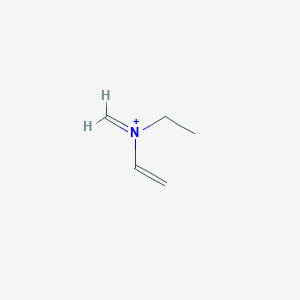
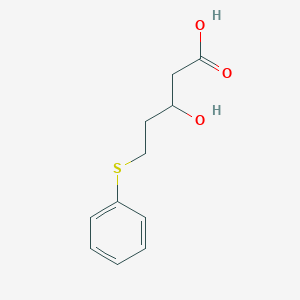
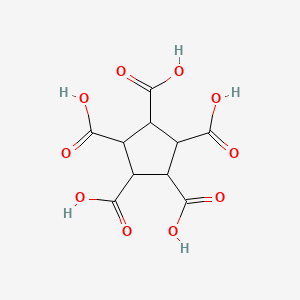
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
